
1-Naphthylmethyltriphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylmethyltriphenylphosphonium chloride is a chemical compound with the molecular formula C29H24ClP and a molecular weight of 438.93 g/mol . It is a phosphonium salt that features a naphthylmethyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes and ketones.
Preparation Methods
1-Naphthylmethyltriphenylphosphonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with 1-naphthylmethyl chloride in the presence of a base such as potassium tert-butylate . The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) at low temperatures (0°C) to prevent side reactions. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
1-Naphthylmethyltriphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Wittig reaction, the major product is an alkene.
Scientific Research Applications
1-Naphthylmethyltriphenylphosphonium chloride has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-naphthylmethyltriphenylphosphonium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
1-Naphthylmethyltriphenylphosphonium chloride can be compared with other phosphonium salts such as:
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium chloride
- Phenylmethyltriphenylphosphonium chloride
These compounds share similar structures and reactivity but differ in the substituents attached to the phosphonium moiety. The presence of the naphthyl group in this compound imparts unique electronic and steric properties, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C29H25ClP+ |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C29H24P.ClH/c1-4-16-26(17-5-1)30(27-18-6-2-7-19-27,28-20-8-3-9-21-28)23-25-15-12-14-24-13-10-11-22-29(24)25;/h1-22H,23H2;1H/q+1; |
InChI Key |
MOYSMPXSEXYEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



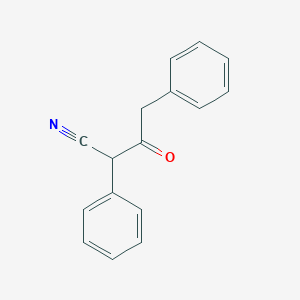
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
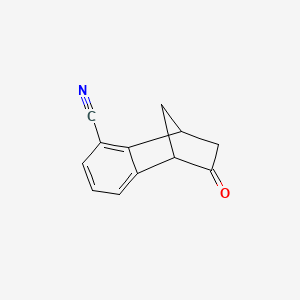
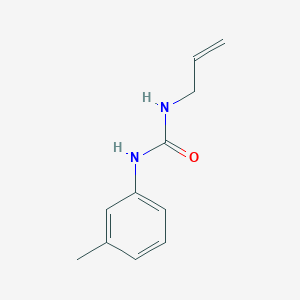
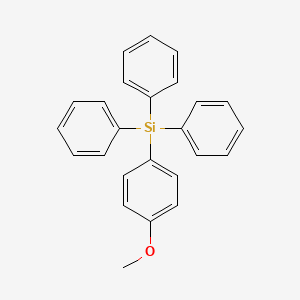


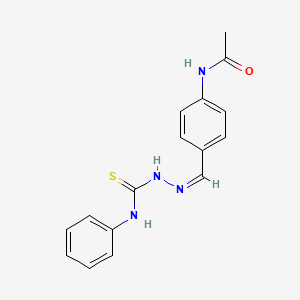

![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)
![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
